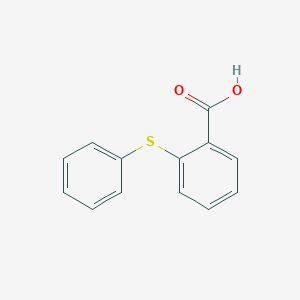










|
REACTION_CXSMILES
|
[OH-].[K+].O.[C:4]([OH:13])(=[O:12])[C:5]1[C:6](=[CH:8][CH:9]=[CH:10][CH:11]=1)[SH:7].I[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O.C1C=CC=CC=1>[C:15]1([S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]([OH:13])=[O:12])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(S)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
5.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=CC=C1
|
|
Name
|
cuprous oxide
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under a Dean Stark trap
|
|
Type
|
CUSTOM
|
|
Details
|
After the water had been collected
|
|
Type
|
ADDITION
|
|
Details
|
50 ml of dimethylformamide was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture slowly heated to 140°-150° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the benzene
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 140°-150° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
gentle reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled
|
|
Type
|
ADDITION
|
|
Details
|
poured over ice
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated solids
|
|
Type
|
CUSTOM
|
|
Details
|
removed by filtration
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with two portions of ethyl acetate (the
|
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed which
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from aqueous isopropanol
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)SC1=C(C(=O)O)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.5 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |